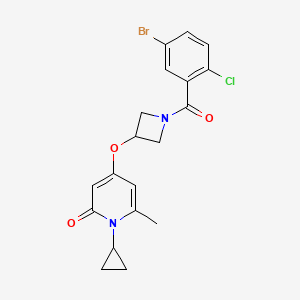
4-((1-(5-溴-2-氯苯甲酰基)氮杂环丁-3-基)氧基)-1-环丙基-6-甲基吡啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-((1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a chemically synthesized molecule that appears to be designed for antimicrobial purposes. It incorporates a 4-oxopyridin moiety, a cyclopropyl group, and a substituted azetidinone, which is a four-membered β-lactam ring. This structure suggests that the compound could be part of a class of molecules with potential antibacterial properties, as β-lactam rings are commonly found in antibiotics like penicillins and cephalosporins.
Synthesis Analysis
The synthesis of azetidin-2-ones typically involves the formation of the β-lactam ring, which can be achieved through various synthetic routes. For instance, the synthesis of related azetidin-2-ones has been reported using a reaction that involves chloroacetic acid and POCl3 in the presence of triethylamine . Another method includes the preparation of Schiff bases followed by cyclization reactions . Although the exact synthetic route for the compound is not detailed in the provided data, it is likely that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of azetidin-2-ones is characterized by the presence of a β-lactam ring, which is crucial for their biological activity. The substitution on the azetidinone ring, such as the 5-bromo-2-chlorobenzoyl group, can significantly influence the compound's antimicrobial efficacy . The presence of a cyclopropyl group and a pyridinone moiety in the compound suggests that it may have been designed to optimize interactions with bacterial enzymes or to improve pharmacokinetic properties.
Chemical Reactions Analysis
Azetidin-2-ones can undergo various chemical reactions, particularly at the β-lactam ring, which is a site of nucleophilic attack by enzymes such as bacterial transpeptidases. The reactivity of the β-lactam ring is essential for the antibacterial activity of these compounds, as it allows them to inhibit cell wall synthesis in bacteria. The substituents on the azetidinone ring can also influence the reactivity and stability of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-ones, such as solubility, stability, and electronic properties, are important for their biological activity and pharmacokinetic profile. The introduction of substituents like bromo, chloro, and methoxy groups can affect these properties and, consequently, the antimicrobial potency of the compounds. For example, the presence of electron-withdrawing groups can enhance the reactivity of the β-lactam ring . Additionally, the physicochemical properties, such as capacity factors, can be correlated with the antibacterial potency of azetidinylquinolones .
科学研究应用
合成和表征
- β-内酰胺酶抑制剂:一项研究探索了包括氮杂环丁酮在内的化合物的合成及其作为 β-内酰胺酶抑制剂的潜力,表明它们在克服抗生素耐药性方面的重要性 (Bentley & Hunt, 1980).
- 抗菌活性:另一项研究重点关注氮杂环丁酮衍生物的合成,并评估了它们的体外抗菌和细胞毒活性,展示了对一组微生物的显着抗菌活性 (Keri 等,2009).
抗菌评价
- 源自氮杂环丁酮的化合物对各种细菌菌株表现出有希望的抗菌活性,突出了它们在开发新的抗菌剂方面的潜力 (Chopde 等,2012).
- 一项关于 7-氮杂环丁基喹诺酮的研究详细介绍了它们的合成、表征和抗菌评估,提供了对结构-活性关系及其对革兰氏阳性菌和革兰氏阴性菌的有效性的见解 (Frigola 等,1994).
抗炎和抗癌特性
- 对吲哚基氮杂环丁酮的研究讨论了它们的制备并测试了它们的抗炎活性,揭示了它们作为具有较低溃疡活性(与传统药物相比)的 NSAID 的潜力 (Kalsi 等,1990).
- 合成了新型吡唑并嘧啶衍生物并评估了它们的抗癌和抗 5-脂氧合酶活性,显示出作为癌症和炎症性疾病治疗剂的显着潜力 (Rahmouni 等,2016).
属性
IUPAC Name |
4-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c1-11-6-14(8-18(24)23(11)13-3-4-13)26-15-9-22(10-15)19(25)16-7-12(20)2-5-17(16)21/h2,5-8,13,15H,3-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWMPPITPKMPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

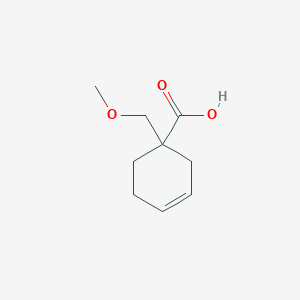
![N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2526644.png)
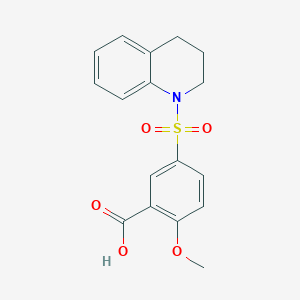
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2526646.png)
![diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2526649.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526650.png)
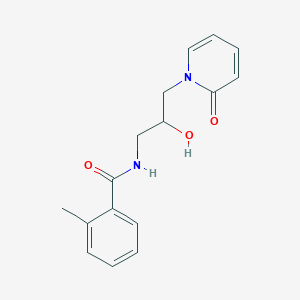
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/no-structure.png)

![6-(3-Methoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526658.png)
![3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2526661.png)
![1-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2526662.png)
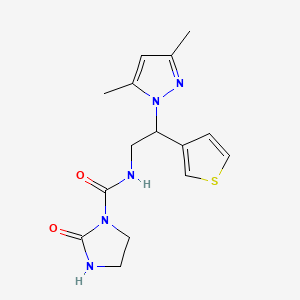
![N-[cyano(2,4-difluorophenyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2526664.png)